

Application Notes and Protocols for Testing ATP Synthesis-IN-2

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Compound of Interest

Compound Name: ATP Synthesis-IN-2

Cat. No.: B12372246

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Introduction

Adenosine triphosphate (ATP) is the primary energy currency of all living cells, fueling essential cellular processes. In bacteria, the F1F0-ATP synthase is a crucial enzyme complex responsible for the majority of ATP production through oxidative phosphorylation.[1] This complex couples the electrochemical potential of a proton gradient across the cytoplasmic membrane to the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).[2] Due to its essential role, the bacterial ATP synthase is a promising target for the development of novel antimicrobial agents.[3] **ATP Synthesis-IN-2** is a novel investigational compound identified as a potent inhibitor of bacterial ATP synthase, with specific activity against the c-ring of the F0 subunit in *Pseudomonas aeruginosa*. [4] These application notes provide a comprehensive overview and detailed protocols for the experimental evaluation of **ATP Synthesis-IN-2**.

Mechanism of Action of ATP Synthesis-IN-2

ATP Synthesis-IN-2 exerts its antibacterial effect by specifically targeting the F1F0-ATP synthase. The F1F0-ATP synthase consists of two main components: the membrane-embedded F0 motor that facilitates proton translocation, and the cytoplasmic F1 motor that catalyzes ATP synthesis.[5] The rotation of the c-ring within the F0 subunit, driven by the proton

motive force, induces conformational changes in the F1 subunit, leading to ATP production.[6] **ATP Synthesis-IN-2** binds to the c-ring of the F0 subunit, obstructing its rotation and thereby inhibiting proton translocation and subsequent ATP synthesis. This disruption of the primary energy production pathway ultimately leads to bacterial cell death.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of **ATP Synthesis-IN-2**.

Table 1: In Vitro Inhibition of *P. aeruginosa* F1F0-ATP Synthase by **ATP Synthesis-IN-2**

Compound	Target	Assay Type	IC50 (µg/mL)	Max Inhibition (%)
ATP Synthesis-IN-2	F1F0-ATP Synthase (c-ring)	Inverted	0.7	98%
		Membrane		
		Vesicle		
		Luciferase Assay		
Bedaquiline (Control)	F1F0-ATP Synthase (c-ring)	Inverted	0.03	99%
		Membrane		
		Vesicle		
		Luciferase Assay		
Ciprofloxacin (Control)	DNA Gyrase	N/A	N/A	N/A

Table 2: Antibacterial Activity of **ATP Synthesis-IN-2** against *Pseudomonas aeruginosa*

Strain	Compound	MIC (µg/mL)	MBC (µg/mL)
P. aeruginosa PAO1 (Wild-Type)	ATP Synthesis-IN-2	2	8
Bedaquiline (Control)	>64	>64	
Ciprofloxacin (Control)	0.5	1	
P. aeruginosa (Efflux Pump Knockout)	ATP Synthesis-IN-2	0.5	2
Bedaquiline (Control)	16	32	
Ciprofloxacin (Control)	0.125	0.25	

Experimental Protocols

Protocol 1: Determination of Whole-Cell ATP Levels in P. aeruginosa

This protocol is designed to measure the effect of **ATP Synthesis-IN-2** on the total intracellular ATP concentration in *Pseudomonas aeruginosa* using a commercial bioluminescence assay.[\[7\]](#)

Materials:

- *Pseudomonas aeruginosa* strain of interest (e.g., PAO1)
- Cation-adjusted Mueller-Hinton Broth (CA-MHB)
- **ATP Synthesis-IN-2**
- DMSO (vehicle control)
- BacTiter-Glo™ Microbial Cell Viability Assay Kit (or equivalent)
- Opaque-walled 96-well microplates
- Microplate luminometer

Procedure:

- **Bacterial Culture Preparation:** Inoculate *P. aeruginosa* in CA-MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.5).
- **Compound Preparation:** Prepare a 2x stock solution of **ATP Synthesis-IN-2** in CA-MHB. Perform serial dilutions to create a range of concentrations to be tested. Prepare a 2x vehicle control (DMSO in CA-MHB).
- **Assay Setup:**
 - Add 50 µL of the bacterial culture to each well of an opaque-walled 96-well plate.
 - Add 50 µL of the 2x compound dilutions or vehicle control to the respective wells.
 - Include wells with media only as a background control.
- **Incubation:** Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).
- **ATP Measurement:**
 - Allow the BacTiter-Glo™ reagent to equilibrate to room temperature.
 - Add 100 µL of the BacTiter-Glo™ reagent to each well.
 - Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
 - Incubate at room temperature for 5 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Measure the luminescence of each well using a microplate luminometer.[8]
- **Data Analysis:**
 - Subtract the background luminescence (media only) from all experimental wells.
 - Normalize the luminescence signal of the treated samples to the vehicle control.
 - Plot the normalized luminescence versus the concentration of **ATP Synthesis-IN-2** to determine the effect on cellular ATP levels.

Protocol 2: In Vitro F1F0-ATP Synthase Inhibition Assay using Inverted Membrane Vesicles

This protocol measures the direct inhibitory effect of **ATP Synthesis-IN-2** on the activity of F1F0-ATP synthase in inverted membrane vesicles (IMVs) from *P. aeruginosa*.^[4]

Materials:

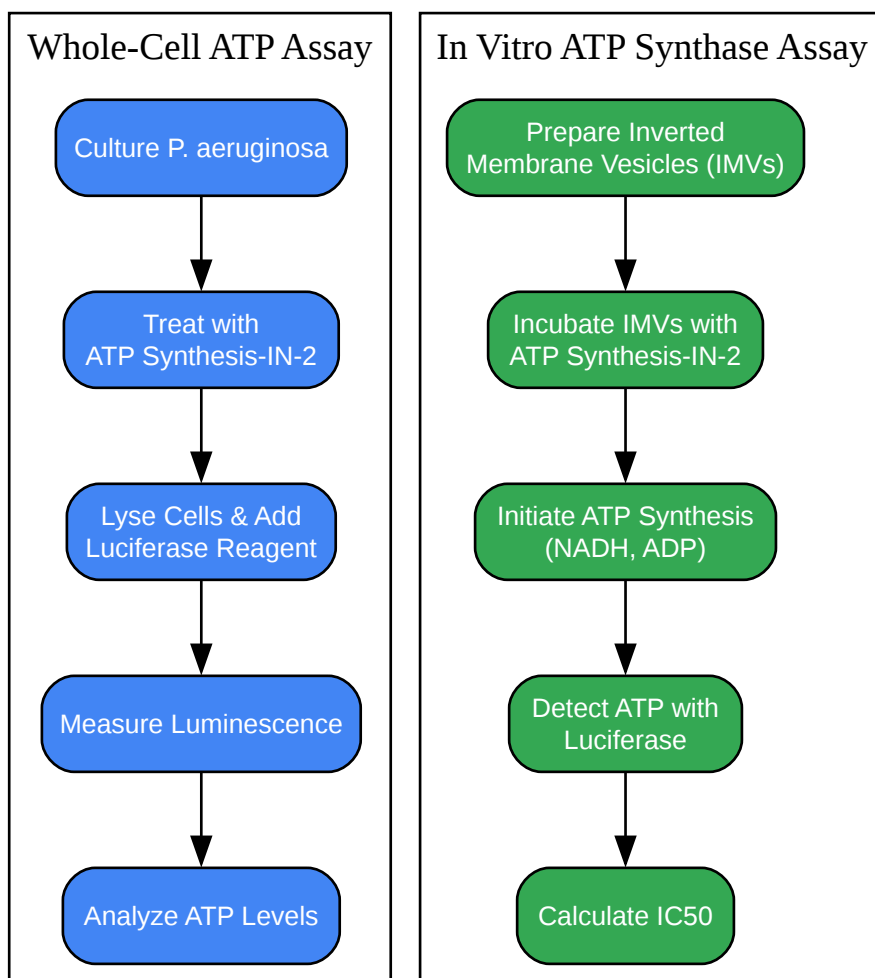
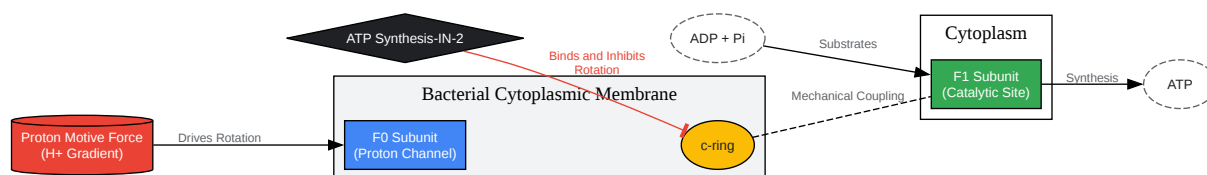
- Inverted membrane vesicles from *P. aeruginosa*
- Assay Buffer (e.g., 50 mM MOPS, 10 mM MgCl₂, pH 7.5)
- NADH
- ADP
- **ATP Synthesis-IN-2**
- DMSO (vehicle control)
- Luciferin/Luciferase-based ATP detection kit
- 96-well microplate
- Luminometer

Procedure:

- IMV Preparation: Prepare IMVs from a high-density culture of *P. aeruginosa* using standard methods such as French press or sonication followed by ultracentrifugation.
- Compound Preparation: Prepare serial dilutions of **ATP Synthesis-IN-2** in DMSO.
- Reaction Setup:
 - In a 96-well plate, add the assay buffer.
 - Add the diluted **ATP Synthesis-IN-2** or DMSO to the respective wells.
 - Add a standardized amount of IMVs to each well.

- Initiate the ATP synthesis reaction by adding NADH (as an electron donor to establish a proton gradient) and ADP.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for ATP synthesis.
- ATP Detection:
 - Add the luciferin/luciferase reagent to each well.
 - Incubate for 10 minutes at room temperature to stabilize the signal.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of ATP synthesis inhibition for each concentration of **ATP Synthesis-IN-2** relative to the DMSO control.
 - Plot the percentage inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.^[9]

Visualizations



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